molecular formula C13H26ClNO B1422635 3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride CAS No. 1333847-63-4

3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride

Cat. No. B1422635
CAS RN: 1333847-63-4
M. Wt: 247.8 g/mol
InChI Key: PWCAYSIDHCVRQR-UHFFFAOYSA-N
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Description

“3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1333847-63-4 . It has a molecular weight of 247.81 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25NO.ClH/c1-3-9-14-11-10-12(15-4-2)13(11)7-5-6-8-13;/h11-12,14H,3-10H2,1-2H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Biochemistry

Biochemists are interested in “3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride” for its potential role in enzyme reactions and metabolic pathways . It could serve as a tool to understand the biochemical basis of certain physiological effects.

Medicinal Chemistry

This compound is a valuable asset in medicinal chemistry, where it’s used as a building block for synthesizing novel drug candidates . Its versatility in forming various derivatives makes it a compound of choice for designing new medicinal agents.

Toxicology

Toxicologists study this chemical to understand its safety profile and potential toxic effects . It’s crucial for assessing the risks associated with new psychoactive substances and ensuring public health safety.

Analytical Chemistry

In analytical chemistry, “3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride” is utilized for developing analytical methods such as HPLC and LC-MS, aiding in the detection and quantification of similar compounds .

Organic Chemistry

Organic chemists employ this compound in research to explore its reactivity and use in synthesizing complex organic molecules . Its unique spirocyclic structure provides a challenging yet rewarding subject for synthetic studies.

Chemical Engineering

Lastly, in chemical engineering, the compound’s properties are analyzed to optimize its production and purification processes . This is essential for scaling up the synthesis and ensuring the compound’s availability for various research applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

3-ethoxy-N-propylspiro[3.4]octan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO.ClH/c1-3-9-14-11-10-12(15-4-2)13(11)7-5-6-8-13;/h11-12,14H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCAYSIDHCVRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC(C12CCCC2)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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